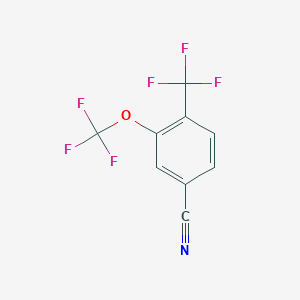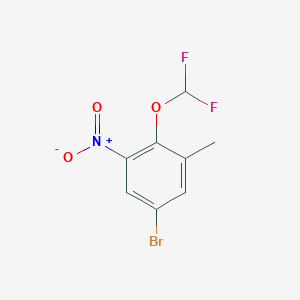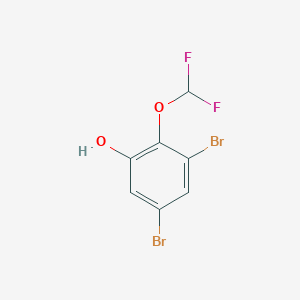![molecular formula C12H9N3O2S B1460269 5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine CAS No. 1388711-19-0](/img/structure/B1460269.png)
5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine
説明
5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine is a complex organic compound. It is a biheteroaryl-based low molecular weight compound . It has been developed as a fluorescent sensor and applied for the detection of endogenous labile zinc ions from lung cancer cells during apoptosis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazine–pyridone biheteroaryl core. The electron-withdrawing property of the sulfonyl group between the phenyl ring as an electron donor and the pyridone ring as a fluorophore inhibits the intramolecular charge transfer state .科学的研究の応用
Synthesis and Chemical Properties
- 5H-pyrrolo[2,3-b]pyrazine derivatives are synthesized using palladium-catalyzed heteroannulation processes, starting from N-(3-chloropyrazin-2-yl)-methanesulfonamide and alkynes. This method is efficient for creating 6-substituted-5H-pyrrolo[2,3-b]pyrazine substrates (Hopkins & Collar, 2004).
- The synthesis of 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics has been achieved, starting from 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine. This process involves interaction with N-protected amino acid hydrazides and amino acid esters (Biitseva et al., 2015).
Applications in Sensing and Detection
- 5-(Phenylsulfonyl)-pyrazine–pyridone derivatives have been developed as novel biheteroaryl-based low molecular weight fluorescent sensors. These compounds, such as 3-(phenylsulfonyl)-pyrazine–pyridone (5b), are effective in detecting endogenous labile zinc ions in lung cancer cells, showcasing their potential in biomedical research (Hagimori et al., 2019).
Optoelectronic Applications
- Pyrrolopyrazine derivatives are significant in organic optoelectronic materials. Studies on the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, involving regio-selective amination reactions, have demonstrated potential applications in optoelectronics. Their optical and thermal properties suggest their suitability for use in this field (Meti et al., 2017).
Development of Novel Heterocyclic Systems
- Research has shown that when certain precursors react with various nucleophilic reagents, they can form novel heterocyclic systems like 6-amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles. This expands the range of possible chemical structures and applications for pyrrolopyrazine derivatives (Volovenko & Dubinina, 2002).
Synthesis of Novel Antagonists and Inhibitors
- 5H-pyrrolo[2,3-b]pyrazine derivatives have been synthesized and evaluated as potential inhibitors for various biochemical pathways, including protein kinases, suggesting their relevance in the development of novel pharmaceutical agents (Dubinina et al., 2006).
将来の方向性
The future directions for the research and development of 5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine could involve further exploration of its potential applications, particularly in the field of biomedical research. Its use as a fluorescent sensor for the detection of endogenous labile zinc ions from lung cancer cells during apoptosis suggests potential applications in cancer diagnostics .
特性
IUPAC Name |
5-(benzenesulfonyl)pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-18(17,10-4-2-1-3-5-10)15-9-6-11-12(15)14-8-7-13-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUKVNUNEPCUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC=CN=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460190.png)







![[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1460204.png)


